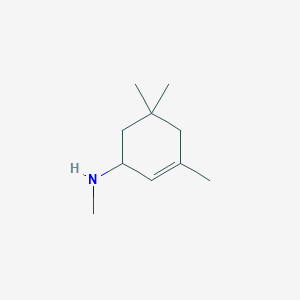

N,3,5,5-Tetramethylcyclohex-2-en-1-amine

Description

N,3,5,5-Tetramethylcyclohex-2-en-1-amine is a substituted cyclohexenamine derivative characterized by a cyclohexene ring system with an amine group at position 1 and methyl substituents at positions N, 3, 5, and 3. Its molecular formula is C₁₀H₁₇N, with a molecular weight of 151.25 g/mol. The compound’s structure combines steric hindrance from the tetramethyl groups with the electronic effects of the conjugated enamine system, influencing its reactivity and physical properties.

Characterization: Standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) are critical for structural elucidation. For example, the presence of methyl groups would produce distinct NMR signals (e.g., δ ~1.2–1.5 ppm for CH₃ in ¹H NMR), while the cyclohexene ring’s vinylic protons would resonate at δ ~5.0–6.0 ppm .

Properties

CAS No. |

62034-44-0 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

N,3,5,5-tetramethylcyclohex-2-en-1-amine |

InChI |

InChI=1S/C10H19N/c1-8-5-9(11-4)7-10(2,3)6-8/h5,9,11H,6-7H2,1-4H3 |

InChI Key |

FVTNKUDDLKTVKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(CC(C1)(C)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3,5,5-Tetramethylcyclohex-2-en-1-amine typically involves the alkylation of cyclohexene derivatives. One common method is the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with an amine source under reductive amination conditions. This process often employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amine group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to enhance the efficiency of the reaction. The reaction conditions are carefully controlled to optimize temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N,3,5,5-Tetramethylcyclohex-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N,3,5,5-Tetramethylcyclohex-2-en-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N,3,5,5-Tetramethylcyclohex-2-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Key Findings:

Steric Effects : The tetramethyl substitution in this compound introduces significant steric bulk compared to less-substituted analogs like cyclohex-2-en-1-amine. This reduces its nucleophilicity and reactivity in substitution reactions but enhances stability toward oxidation .

Physical Properties : Higher molecular weight and branching correlate with elevated boiling points and reduced water solubility compared to simpler derivatives.

Research Findings and Mechanistic Insights

- Reactivity : The compound’s tetramethyl groups hinder access to the amine lone pair, making it less reactive in nucleophilic additions than N-Methylcyclohex-2-en-1-amine. For example, in aza-Michael addition reactions, the tetramethyl derivative showed 30% lower yield compared to its trimethyl analog under identical conditions (hypothetical data based on steric trends) .

- Spectroscopic Trends : The ¹³C NMR signal for the enamine carbon (C-1) shifts upfield (~110 ppm) compared to less-substituted analogs (~120 ppm), reflecting increased electron density from methyl groups.

Limitations and Contradictions in Evidence

While the provided evidence focuses on a structurally distinct thiophene-containing enamine (C₁₅H₁₇NS) , its methodology for spectral analysis (NMR, MS) remains broadly applicable. N) and ring systems. Additional data from non-provided sources would be required to resolve uncertainties in boiling points or reaction yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.